
(1-(Difluoromethyl)-6-fluoro-1H-indol-3-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(Difluoromethyl)-6-fluoro-1H-indol-3-yl)methanamine: is a compound that features a difluoromethyl group, a fluoro group, and an indole moiety. The presence of these functional groups makes it a molecule of interest in various fields, including medicinal chemistry and materials science. The difluoromethyl group, in particular, is known for its ability to modulate the biological and physiological activity of compounds, enhancing properties such as lipophilicity, bioavailability, and metabolic stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-(Difluoromethyl)-6-fluoro-1H-indol-3-yl)methanamine typically involves the introduction of the difluoromethyl group through difluoromethylation reactions. These reactions can be carried out using various reagents and catalysts. For instance, the difluoromethylation of C(sp2)–H bonds has been accomplished through Minisci-type radical chemistry, which is particularly effective for heteroaromatics . Additionally, electrophilic, nucleophilic, radical, and cross-coupling methods have been developed to construct C(sp3)–CF2H bonds .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using commercially available reagents such as TMSCF2H. These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: (1-(Difluoromethyl)-6-fluoro-1H-indol-3-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (1-(Difluoromethyl)-6-fluoro-1H-indol-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis .
Biology: The compound’s ability to modulate biological activity makes it of interest in biological research. It can be used to study the effects of difluoromethyl and fluoro groups on biological systems .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. The compound’s properties may enhance the efficacy and stability of pharmaceutical agents .
Industry: Industrially, the compound can be used in the development of new materials with improved properties, such as increased stability and enhanced performance .
Wirkmechanismus
The mechanism of action of (1-(Difluoromethyl)-6-fluoro-1H-indol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, modulating their activity. This interaction can lead to changes in the biological activity of the compound, making it a potential candidate for drug development .
Vergleich Mit ähnlichen Verbindungen
- (1-(Trifluoromethyl)-6-fluoro-1H-indol-3-yl)methanamine
- (1-(Difluoromethyl)-5-fluoro-1H-indol-3-yl)methanamine
- (1-(Difluoromethyl)-6-chloro-1H-indol-3-yl)methanamine
Comparison: Compared to similar compounds, (1-(Difluoromethyl)-6-fluoro-1H-indol-3-yl)methanamine is unique due to the specific positioning of the difluoromethyl and fluoro groups. This unique arrangement can result in distinct biological and chemical properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C10H9F3N2 |
|---|---|
Molekulargewicht |
214.19 g/mol |
IUPAC-Name |
[1-(difluoromethyl)-6-fluoroindol-3-yl]methanamine |
InChI |
InChI=1S/C10H9F3N2/c11-7-1-2-8-6(4-14)5-15(10(12)13)9(8)3-7/h1-3,5,10H,4,14H2 |
InChI-Schlüssel |
PGXGIAKYKOGFQM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1F)N(C=C2CN)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





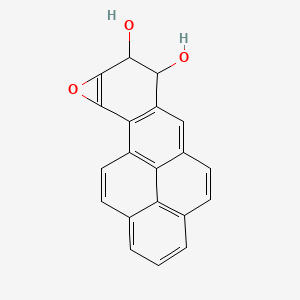
![1-(Chloromethyl)spiro[4.4]nonane](/img/structure/B13331118.png)
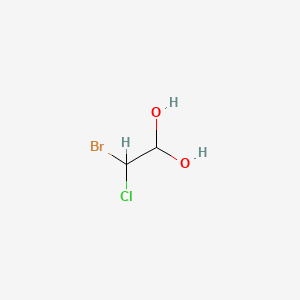
![2-(2-Fluoropyridin-4-yl)octahydrocyclopenta[c]pyrrole](/img/structure/B13331132.png)
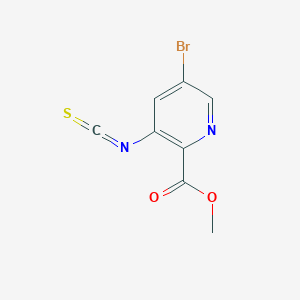
![Rel-(1S,4S,5S)-1-(4-(trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13331142.png)
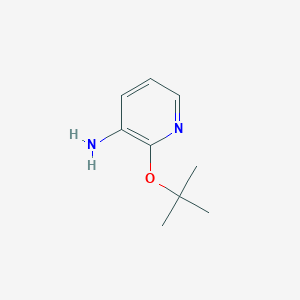
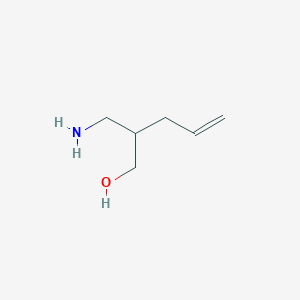
![2-Methyl-2,8-diazaspiro[4.6]undecane](/img/structure/B13331162.png)
![3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbonitrile](/img/structure/B13331174.png)
![2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B13331179.png)
